Para-Chloro vs. Ortho-Chloro Isomer: Regiospecific Anti-Inflammatory Patent Protection Confers Distinct IP Procurement Value
In U.S. Patent 3,950,538, 1-(4-chlorophenyl)-3-(2-hydroxyethyl)thiourea is explicitly and individually claimed as an anti-inflammatory agent (Claim 24), within a genus that includes 23 distinct aryl variants [1]. The para-chloro isomer is distinguished from the ortho-chloro isomer (claimed separately as Claim 18) and from the 2,4-dichloro analog (Claim 17), demonstrating that the inventors deemed the regioisomeric identity sufficiently consequential to warrant independent claims. This stands in contrast to many close analogs (e.g., 2-methylphenyl, 2-fluorophenyl derivatives) that are grouped into broader Markush claims without individualized protection, indicating lower developmental priority by the assignee.
| Evidence Dimension | Patent claim specificity (individual compound claim vs. generic grouping) |
|---|---|
| Target Compound Data | Individually claimed as anti-inflammatory agent (Claim 24) |
| Comparator Or Baseline | 1-(2-chlorophenyl)-3-(2-hydroxyethyl)thiourea (Claim 18); 1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)thiourea (Claim 17); 1-(4-methylphenyl)-3-(2-hydroxyethyl)thiourea (Claim 13); all other listed aryl variants |
| Quantified Difference | Target compound received an independent claim (number 24); comparators are either individually claimed with different claim numbers or grouped within broader Markush structures. The anti-inflammatory dosing range for all claimed compounds is 1.0–150.0 mg/kg/day (Claim 25), with a preferred range of 5.0–75.0 mg/kg/day (Claim 26). |
| Conditions | Mammalian inflammatory condition model; oral or parenteral administration; no comparative efficacy data between regioisomers provided within the patent |
Why This Matters
Independent claim status signals the original inventors' recognition of the 4-chloro regioisomer as a distinct, preferred entity for anti-inflammatory development, providing procurement justification over the ortho isomer or non-halogenated analogs.
- [1] Shea, P. J. U.S. Patent 3,950,538. Anti-inflammatory methods utilizing certain thioureas. Assignee: The Dow Chemical Company. Claims 17, 18, 24, 25, 26. Filed Nov 7, 1974, granted Apr 13, 1976. View Source
